

intracellular hydrolysis of Edasalonexent by FAAH

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Compound Focus: Edasalonexent

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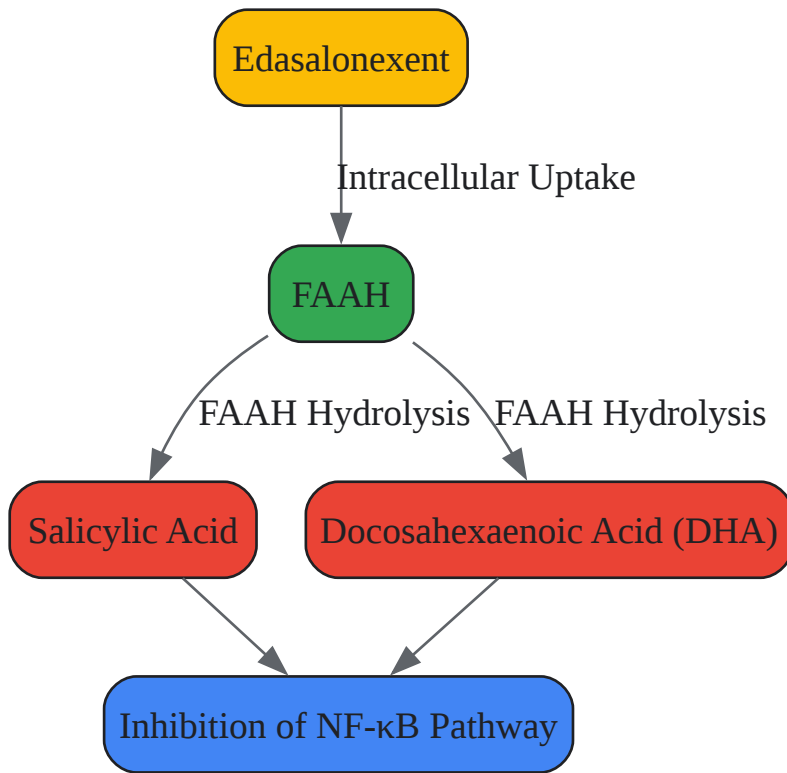
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Molecular Design and Hydrolysis Mechanism

Edasalonexent (CAT-1004) is a **codrug** that covalently links two bioactive molecules—**salicylic acid** and **docosahexaenoic acid (DHA)**—via a synthetic ethylenediamine linker [1] [2]. This design enables targeted intracellular inhibition of the NF- κ B pathway.

The molecule remains inert in circulation. Upon cellular uptake, the amide bond is selectively cleaved by **FAAH**, an intracellular hydrolase abundant in skeletal muscle, to release salicylic acid and DHA [2]. This hydrolysis occurs inside target cells, leveraging FAAH's specific activity and tissue distribution for localized action [1].



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Edasalonexent is hydrolyzed intracellularly by FAAH to release active components.

Key Experimental Evidence and Data

Experimental data from preclinical and clinical studies confirm the design rationale, pharmacokinetics, and pharmacodynamic effects of **edasalonexent**.

Quantitative Pharmacokinetic and Pharmacodynamic Profile

The following table summarizes key quantitative findings from **edasalonexent** studies.

Parameter	Findings/Values	Study Context
Dose Levels	33, 67, 100 mg/kg/day [1]	Pediatric DMD patients (Phase 1)

Parameter	Findings/Values	Study Context
Plasma Tmax	2–6 hours post-dose [1]	Pediatric DMD patients (Phase 1)
Major Metabolites	Salicylic acid, DHA, Salicyluric Acid [3] [1]	<i>In vitro</i> human skeletal myoblast cultures; adult subjects
Food Effect	Increased plasma exposure of edasalonexent and salicyluric acid [3]	Adult subjects (Phase 1)
NF-κB Inhibition	Significant decrease in NF-κB pathway gene expression (p=0.02) [3]	Adult subjects after 2 weeks of treatment
FAAH Specificity	NF-κB inhibition observed with edasalonexent, not with equimolar free SA and DHA [3]	Adult subjects (Phase 1)

Experimental Protocol: Key Methodology

The foundational evidence for FAAH-dependent hydrolysis comes from *in vitro* and clinical studies:

- **In Vitro Incubation:** Radiolabeled **edasalonexent** was incubated with human skeletal myoblast cultures. Metabolite profiling identified salicylic acid and its glycine conjugate, salicyluric acid, as major metabolites, demonstrating the prodrug's hydrolysis in relevant human muscle cells [1].
- **Clinical Confirmation:** A Phase 1 study in healthy adults demonstrated that a single dose of **edasalonexent** inhibited NF-κB activity in peripheral blood mononuclear cells. Crucially, this effect was **not reproduced** by administering equivalent doses of unconjugated salicylic acid and DHA, confirming that the intact prodrug and its specific intracellular processing are necessary for the pharmacological effect [3].

Rationale and Clinical Context

Edasalonexent was developed as a potential disease-modifying treatment for Duchenne Muscular Dystrophy (DMD). In DMD, the transcription factor **NF-κB is chronically activated**, driving muscle inflammation, degeneration, and suppressing regeneration [4] [2].

The codrug strategy offers a potential therapeutic advantage [3] [1]. The covalent linkage enables coordinated delivery of both active moieties into the target cells (muscle), where FAAH-mediated hydrolysis simultaneously releases salicylic acid and DHA. This is designed to achieve synergistic inhibition of the NF- κ B pathway more potently than the individual components.

Conclusion and Research Outlook

Edasalonexent represents a rationally designed prodrug strategy that utilizes **intracellular hydrolysis by FAAH** to achieve targeted NF- κ B inhibition. Although its clinical development for DMD was discontinued following a Phase 3 trial failure [5], the molecule remains a validated example of the codrug approach.

This mechanism of targeting intracellular enzymes like FAAH for tissue-specific activation continues to be an area of active research. The same linker strategy used in **edasalonexent** is being applied to conjugate other drug pairs, such as α -linolenic acid and valproic acid, for potential application in conditions like multiple sclerosis [6].

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